molecular formula C20H16N2O3S B15085373 2-(4-(Allyloxy)-3-methoxybenzylidene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one CAS No. 470712-76-6

2-(4-(Allyloxy)-3-methoxybenzylidene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one

Cat. No.: B15085373
CAS No.: 470712-76-6
M. Wt: 364.4 g/mol
InChI Key: VNDTVULQITUODT-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Allyloxy)-3-methoxybenzylidene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-a]benzimidazole derivatives. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Allyloxy)-3-methoxybenzylidene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one typically involves the condensation of 4-(allyloxy)-3-methoxybenzaldehyde with 2-aminothiazole derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Allyloxy)-3-methoxybenzylidene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolo[3,2-a]benzimidazole derivatives.

Scientific Research Applications

2-(4-(Allyloxy)-3-methoxybenzylidene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an anti-inflammatory and anticancer agent.

    Medicine: Investigated for its immunomodulatory properties and potential therapeutic applications.

    Industry: Used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-(Allyloxy)-3-methoxybenzylidene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. It may also modulate the immune response by affecting the production of cytokines and other immune mediators.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)thiazolo[3,2-a]benzimidazole-2-acetic acid: Known for its anti-inflammatory and anticancer properties.

    6-Bromo-3-methylthiazolo[3,2-a]benzimidazole: Studied for its immunomodulatory and anticancer activities.

Uniqueness

2-(4-(Allyloxy)-3-methoxybenzylidene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the allyloxy and methoxy groups enhances its biological activity and makes it a valuable compound for further research and development.

Properties

CAS No.

470712-76-6

Molecular Formula

C20H16N2O3S

Molecular Weight

364.4 g/mol

IUPAC Name

(2Z)-2-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C20H16N2O3S/c1-3-10-25-16-9-8-13(11-17(16)24-2)12-18-19(23)22-15-7-5-4-6-14(15)21-20(22)26-18/h3-9,11-12H,1,10H2,2H3/b18-12-

InChI Key

VNDTVULQITUODT-PDGQHHTCSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)OCC=C

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.